10-Phenyl-1-decanol

Description

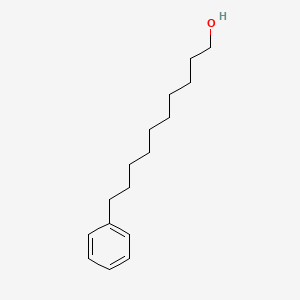

Structure

3D Structure

Properties

IUPAC Name |

10-phenyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXODBOMMSELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340961 | |

| Record name | 10-Phenyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62607-69-6 | |

| Record name | 10-Phenyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Phenyl-1-decanol chemical properties and structure

An In-depth Technical Guide to 10-Phenyl-1-decanol: Properties, Structure, and Synthesis

Introduction

This compound is a long-chain aliphatic alcohol distinguished by a terminal phenyl group. This unique bifunctional structure, comprising a hydrophilic alcohol head and a long, lipophilic hydrocarbon tail capped by an aromatic ring, makes it a molecule of significant interest in organic synthesis, materials science, and drug discovery. Its structural features suggest potential applications as a specialty surfactant, a fragrance component, or a key intermediate in the synthesis of more complex molecules, including biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthetic methodologies, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

This compound consists of a ten-carbon aliphatic chain (decanol) where a hydroxyl group is attached to the first carbon (C1) and a phenyl group is attached to the tenth carbon (C10). This structure imparts both nonpolar (the phenyl group and alkyl chain) and polar (the hydroxyl group) characteristics to the molecule.

A 2D representation of the this compound structure.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O | [1][2][3] |

| Molecular Weight | 234.38 g/mol | [1][2] |

| IUPAC Name | 10-phenyldecan-1-ol | [1] |

| CAS Number | 62607-69-6 | [2][3][4] |

| Appearance | White solid | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCCCO | [1][2][4] |

| InChI | InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | [1][2] |

| InChIKey | WNFXODBOMMSELY-UHFFFAOYSA-N | [1][4] |

| Predicted pKa | 15.20 ± 0.10 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Complexity | 150 | [1][2] |

Spectroscopic Profile: A Structural Verification Guide

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

-

Aromatic Protons (δ 7.1-7.3 ppm): The protons on the terminal phenyl ring will appear as a multiplet in this region.

-

Hydroxymethyl Protons (-CH₂OH, δ ~3.6 ppm): The two protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear as a triplet, assuming coupling with the adjacent methylene group.

-

Benzylic Protons (-CH₂-Ph, δ ~2.6 ppm): The two protons on the carbon adjacent to the phenyl group will also be deshielded and appear as a triplet.

-

Alkyl Chain Protons (-CH₂-, δ ~1.2-1.6 ppm): The bulk of the methylene protons in the long alkyl chain will resonate as a broad multiplet in this upfield region.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. A "D₂O shake" experiment can be used for confirmation, which will cause the -OH peak to disappear from the spectrum.[5]

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

Aromatic Carbons (δ ~125-143 ppm): The six carbons of the phenyl ring will resonate in this downfield region.

-

Hydroxymethyl Carbon (-CH₂OH, δ ~62 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded.

-

Alkyl Chain Carbons (δ ~25-36 ppm): The carbons of the long aliphatic chain will appear in this range.

-

Benzylic Carbon (-CH₂-Ph, δ ~36 ppm): The carbon adjacent to the phenyl ring will be slightly deshielded compared to other alkyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying key functional groups.[6]

-

O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption in this region is the hallmark of the hydroxyl group, with the broadening resulting from hydrogen bonding.[5][6]

-

C-H Stretch (Aromatic, ~3030 cm⁻¹): A weaker absorption characteristic of C-H bonds on the phenyl ring.

-

C-H Stretch (Aliphatic, 2850-2960 cm⁻¹): A strong, sharp absorption from the C-H bonds of the long alkyl chain.

-

C=C Stretch (Aromatic, ~1600 and ~1450 cm⁻¹): Two characteristic absorptions for the phenyl ring.

-

C-O Stretch (1050-1150 cm⁻¹): A strong absorption corresponding to the carbon-oxygen single bond of the primary alcohol.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 234 corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

-

Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 216.[6]

-

Benzylic Cleavage: Fragmentation at the bond adjacent to the phenyl group can lead to a tropylium ion at m/z = 91, a common fragment for alkylbenzenes.

-

Synthesis and Reactivity

While multiple synthetic routes are conceivable, a common and reliable approach involves the Grignard reaction, which is a cornerstone of C-C bond formation in organic chemistry.

Proposed Synthetic Workflow: Grignard Reaction

A plausible synthesis starts from 9-bromononylbenzene, which can be prepared from 9-decen-1-ol. The terminal bromide is converted into a Grignard reagent, which then reacts with a suitable electrophile like formaldehyde to yield the target primary alcohol.

Sources

- 1. This compound | C16H26O | CID 568845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Synthesis of 10-Phenyl-1-decanol

Introduction: The Significance of 10-Phenyl-1-decanol in Modern Chemistry

This compound is a long-chain aromatic alcohol with a unique molecular architecture comprising a polar hydroxyl head and a nonpolar tail composed of a decyl chain terminating in a phenyl group. This amphiphilic nature makes it a valuable intermediate in the synthesis of a variety of organic molecules, including surfactants, lubricants, and, notably, as a building block in the development of novel pharmaceutical agents. Its structural motifs are of interest to drug development professionals for their potential to interact with biological membranes and lipophilic protein binding sites.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the core chemical principles, reaction mechanisms, and detailed experimental protocols for two robust synthetic strategies: the Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by reduction. The causality behind experimental choices, safety considerations, and methods for purification and characterization will be discussed in detail to provide a field-proven perspective on the synthesis of this important molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, purification, and characterization.

| Property | Value |

| Molecular Formula | C₁₆H₂₆O |

| Molecular Weight | 234.38 g/mol |

| Appearance | White solid |

| CAS Number | 62607-69-6 |

Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene group adjacent to the hydroxyl group, the methylene group adjacent to the phenyl group, and the long aliphatic chain. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the decyl chain. |

| IR Spectroscopy | Characteristic broad absorption for the O-H stretch of the alcohol, C-H stretches for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis Pathway I: Grignard Reaction

The Grignar-d reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this pathway involves the reaction of a phenyl Grignard reagent with decanal.

Reaction Principle and Mechanism

The Grignard reagent, in this case, phenylmagnesium bromide, is a potent nucleophile and a strong base. The carbon atom of the phenyl ring bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of decanal. This nucleophilic addition results in the formation of an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product, this compound.

Caption: Grignard Synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Decanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture, which would quench the Grignard reagent.[1]

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

A solution of bromobenzene in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once initiated, the addition is continued at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Decanal:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of decanal in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]

-

Causality and Field-Proven Insights

-

Anhydrous Conditions: The paramount importance of anhydrous conditions cannot be overstated. Grignard reagents are highly reactive towards protic solvents like water and alcohols, leading to their decomposition and significantly reduced yields.[5]

-

Initiation of Grignard Formation: The reaction between magnesium and bromobenzene can sometimes be sluggish to start. The addition of a small iodine crystal or gentle heating can help initiate the reaction by activating the magnesium surface.

-

Solvent Choice: Diethyl ether and THF are the most common solvents for Grignard reactions as they are aprotic and can solvate the Grignard reagent, keeping it in solution. THF is often preferred due to its higher boiling point, allowing for higher reaction temperatures if needed.[6]

-

Safety Precautions: Grignard reactions are exothermic and can become vigorous if the addition of the alkyl halide or the carbonyl compound is too rapid. An ice bath should always be on hand for cooling. Diethyl ether is highly flammable and volatile, and all operations should be conducted in a well-ventilated fume hood, away from ignition sources.[7][8]

Synthesis Pathway II: Friedel-Crafts Acylation and Subsequent Reduction

An alternative and often complementary route to this compound involves a two-step process: the Friedel-Crafts acylation of benzene with decanoyl chloride to form 10-phenyl-1-decanone, followed by the reduction of the ketone to the desired alcohol.

Reaction Principle and Mechanism

Step 1: Friedel-Crafts Acylation

This reaction is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[9] A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from decanoyl chloride. This acylium ion then attacks the electron-rich benzene ring, leading to the formation of 10-phenyl-1-decanone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[10]

Caption: Friedel-Crafts Acylation to form 10-Phenyl-1-decanone.

Step 2: Reduction of the Ketone

The resulting 10-phenyl-1-decanone can be reduced to this compound using various reducing agents. Common methods include catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For the purpose of this guide, we will focus on the Clemmensen and Wolff-Kishner reductions, which are classic methods for the complete reduction of a carbonyl group to a methylene group, but it's important to note that for the synthesis of the alcohol, milder reducing agents are required. To obtain the alcohol, a simple reduction with sodium borohydride is sufficient. However, for the complete removal of the carbonyl to form the corresponding alkane, the Clemmensen or Wolff-Kishner reductions are employed.

For the synthesis of this compound, a milder reduction is necessary. Catalytic hydrogenation or the use of sodium borohydride are suitable methods.

Caption: Reduction of 10-Phenyl-1-decanone to this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

Materials:

-

Benzene

-

Decanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) as solvent

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄) or Hydrogen gas with a Palladium catalyst (H₂/Pd)

-

Methanol or ethanol

Procedure:

-

Friedel-Crafts Acylation:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas, a suspension of anhydrous AlCl₃ in the chosen solvent is prepared and cooled in an ice bath.[11]

-

A solution of decanoyl chloride in the same solvent is added dropwise to the stirred suspension.

-

After the addition of the acyl chloride, benzene is added dropwise, maintaining the low temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated HCl.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent. The solvent is removed to yield crude 10-phenyl-1-decanone.

-

-

Reduction of 10-Phenyl-1-decanone:

-

Using Sodium Borohydride: The crude ketone is dissolved in methanol or ethanol. Sodium borohydride is added portion-wise with stirring. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent.

-

Catalytic Hydrogenation: The ketone is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogen gas under pressure in a hydrogenation apparatus until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to give the alcohol.

-

-

Purification:

-

The crude this compound from either reduction method is purified by column chromatography or vacuum distillation.

-

Causality and Field-Proven Insights

-

Choice of Lewis Acid: Aluminum chloride is the most common and effective Lewis acid for Friedel-Crafts acylation. It must be anhydrous as it reacts vigorously with water, which would deactivate the catalyst.[12][13]

-

Stoichiometry of AlCl₃: More than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[14]

-

Choice of Reduction Method:

-

Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.[15][16][17][18]

-

Wolff-Kishner Reduction: This reaction is carried out under basic conditions, using hydrazine and a strong base like potassium hydroxide at high temperatures. It is ideal for substrates that are sensitive to acid.[19][20][21][22][23]

-

For the synthesis of the alcohol, milder reducing agents like NaBH₄ are preferred as they are selective for the carbonyl group and do not reduce the aromatic ring.

-

-

Safety Precautions: Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. The reduction reactions also have specific hazards; for example, the Clemmensen reduction involves mercury, and the Wolff-Kishner reduction uses corrosive and toxic hydrazine at high temperatures. Appropriate personal protective equipment and engineering controls are essential.[24][25]

Comparative Analysis of Synthesis Pathways

| Feature | Grignard Reaction | Friedel-Crafts Acylation & Reduction |

| Number of Steps | One-pot synthesis | Two distinct steps |

| Starting Materials | Bromobenzene, Magnesium, Decanal | Benzene, Decanoyl chloride, AlCl₃, Reducing agent |

| Key Intermediates | Phenylmagnesium bromide, Alkoxide | Acylium ion, 10-Phenyl-1-decanone |

| Reaction Conditions | Anhydrous, often initiated by heat | Low temperature for acylation, varied for reduction |

| Potential Side Reactions | Wurtz coupling (biphenyl formation), enolization of the aldehyde | Polyacylation (minimized), rearrangement of alkyl groups (not in acylation) |

| Overall Yield | Generally good, but sensitive to moisture and impurities | Can be high, with each step optimized |

| Safety Concerns | Highly flammable ether, exothermic reaction, reactive Grignard reagent | Carcinogenic benzene, corrosive and water-reactive AlCl₃, hazards of reducing agents |

Purification and Characterization

The final step in the synthesis of this compound is its purification and characterization to confirm its identity and purity.

-

Purification:

-

Column Chromatography: This is a highly effective method for purifying the product from unreacted starting materials and side products. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[26]

-

Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, especially for removing non-volatile impurities.[4]

-

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the confirmation of the presence of all the expected functional groups and the overall carbon skeleton.[27][28][29][30][31]

-

Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the aromatic ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.

-

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the Grignard reaction and the Friedel-Crafts acylation followed by reduction. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific experimental capabilities of the laboratory.

The Grignard route offers a more direct, one-pot synthesis, while the Friedel-Crafts approach provides a robust two-step sequence that avoids some of the challenges associated with the high reactivity of Grignard reagents. Both methods require careful attention to experimental detail, particularly regarding anhydrous conditions and safety precautions.

By understanding the underlying mechanisms, optimizing reaction conditions, and employing appropriate purification and characterization techniques, researchers can reliably synthesize high-purity this compound for its various applications in chemical research and development. This guide serves as a foundational resource for scientists and professionals, providing the necessary technical insights to successfully navigate the synthesis of this valuable molecule.

References

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]....

-

Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]...

-

Grignard reaction safety - YouTube. (2024, June 6). Retrieved from [Link]...

-

5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]...

-

CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (n.d.). Retrieved from [Link]....

-

Friedel-Crafts Alkylation - Beyond Benign. (n.d.). Retrieved from [Link]...

-

Clemmensen reduction - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the role of anhydrous aluminum chloride in a friedel craft reaction? - Quora. (2017, December 5). Retrieved from [Link]

-

What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? - Quora. (2015, March 29). Retrieved from [Link]

-

Clemmensen Reduction reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Clemmensen Reduction - ChemTalk. (n.d.). Retrieved from [Link]...

-

The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. (n.d.). Retrieved from [Link]...

-

Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]...

-

How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? (2015, September 22). Retrieved from [Link]

-

Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness - ResearchGate. (2023, September 25). Retrieved from [Link]...

-

friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]...

-

Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved from [Link]

-

Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness - Impactfactor. (n.d.). Retrieved from [Link]...

- US20150166444A1 - Method for purification of alcohols - Google Patents. (n.d.).

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved from [Link]...

- US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents. (n.d.).

-

differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]...

-

Friedel-Crafts acylation (video) - Khan Academy. (2010, October 19). Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017, February 24). Retrieved from [Link]...

-

Wolff Kishner reduction mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

-

Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy. (2010, October 19). Retrieved from [Link]...

-

Wolff-Kishner Reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

14.11: H-NMR and C-NMR of Alcohols and Phenols - Chemistry LibreTexts. (2025, November 12). Retrieved from [Link]...

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021, May 26). Retrieved from [Link]...

-

Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Retrieved from [Link]...

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]...

-

Synthesis of 1-Phenylethanol: A Grignard Reaction. (n.d.). Retrieved from [Link]....

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]...

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. dchas.org [dchas.org]

- 7. acs.org [acs.org]

- 8. youtube.com [youtube.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. chemistryjournals.net [chemistryjournals.net]

- 15. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 16. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 19. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 20. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. byjus.com [byjus.com]

- 24. websites.umich.edu [websites.umich.edu]

- 25. beyondbenign.org [beyondbenign.org]

- 26. impactfactor.org [impactfactor.org]

- 27. youtube.com [youtube.com]

- 28. scispace.com [scispace.com]

- 29. scs.illinois.edu [scs.illinois.edu]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. researchgate.net [researchgate.net]

Spectroscopic data of 10-Phenyl-1-decanol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 10-Phenyl-1-decanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 62607-69-6), a long-chain aliphatic alcohol with a terminal phenyl group.[1][2] As a molecule combining a flexible alkyl chain with a rigid aromatic moiety, its structural elucidation presents a valuable case study for researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral features and the rationale behind the selection of analytical methodologies.

The structural integrity of such molecules is paramount in research and development, where impurities or isomeric variations can drastically alter chemical and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization, providing a detailed fingerprint of the compound's atomic and electronic structure.[3][4][5]

Molecular Structure and Analytical Workflow

This compound consists of a ten-carbon aliphatic chain, with a hydroxyl group at one end (C1) and a phenyl group at the other (C10). This bifunctional nature dictates its spectroscopic properties, with distinct signals arising from the aromatic ring, the long polymethylene chain, and the alcohol terminus.

Caption: General workflow for spectroscopic validation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For a molecule like this compound, Electron Ionization (EI) is a common and effective method.

Quantitative Data Summary

The following table summarizes the key fragments observed in the Electron Ionization (EI) mass spectrum of this compound. [1]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 234 | Low | [M]⁺ (Molecular Ion) |

| 216 | Moderate | [M - H₂O]⁺ |

| 117 | 25.50 | [C₉H₁₃]⁺ |

| 105 | 22.52 | [C₈H₉]⁺ |

| 104 | 99.99 | [C₈H₈]⁺ (Styrene radical cation) |

| 92 | 57.45 | [C₇H₈]⁺ (Toluene radical cation) |

| 91 | 95.07 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of Fragmentation

The fragmentation pattern of long-chain alkylbenzenes under EI conditions is well-understood and provides a rich source of structural information. [6][7]

-

Molecular Ion ([M]⁺, m/z 234): The molecular ion peak is expected for the parent compound (C₁₆H₂₆O, MW: 234.38 g/mol ) but is often weak in long-chain alcohols due to facile fragmentation. [1][8]2. Loss of Water ([M - H₂O]⁺, m/z 216): Alcohols readily undergo dehydration, resulting in a detectable peak at M-18.

-

Benzylic & Aromatic Fragments: The most prominent peaks arise from cleavages near the stable aromatic ring.

-

Tropylium Ion (m/z 91): The base peak or a very intense peak in the spectra of many alkylbenzenes is m/z 91. This is due to cleavage at the benzylic position followed by rearrangement of the resulting benzyl cation to the highly stable tropylium cation. [9] * McLafferty Rearrangement (m/z 92): A characteristic fragmentation for alkyl chains of three or more carbons involves the transfer of a γ-hydrogen to the aromatic ring, followed by cleavage, producing a fragment with m/z 92, corresponding to a toluene radical cation. This is a strong indicator of a long, unbranched alkyl chain attached to the phenyl ring. [9] * Styrene Radical Cation (m/z 104): The most intense peak at m/z 104 likely arises from a more complex rearrangement and cleavage, resulting in the stable styrene radical cation.

-

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol: GC-MS

The self-validating nature of this protocol lies in the chromatographic separation preceding mass analysis, which ensures that the resulting spectrum corresponds to a single, pure compound.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating compounds of this volatility.

-

Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Temperature Program: Start at an initial oven temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. [6] * Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Obtain the mass spectrum for the chromatographic peak corresponding to this compound. Compare the resulting fragmentation pattern to reference data and theoretical fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted Quantitative Data Summary

While a publicly available spectrum is not accessible, the characteristic absorption bands for this compound can be reliably predicted based on its known functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol, Hydrogen-bonded [10][11] |

| 3100–3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2925 & 2855 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1605, ~1495, ~1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1465 | Medium | CH₂ Bend | Aliphatic (Scissoring) |

| ~1055 | Strong | C-O Stretch | Primary Alcohol [12] |

| ~750 & ~700 | Strong | C-H Bend | Monosubstituted Benzene (Out-of-plane) |

Interpretation of IR Spectrum

-

O-H Stretch: The most prominent feature will be a strong, broad absorption centered around 3350 cm⁻¹, which is the hallmark of a hydrogen-bonded hydroxyl group. Its broadness is a direct result of the varying strengths of hydrogen bonds in the sample matrix. [10]* C-H Stretches: A clear distinction exists between the sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and the very strong, intense peaks just below 3000 cm⁻¹ (aliphatic C-H from the decyl chain). The intensity of the aliphatic stretches is a direct consequence of the large number of CH₂ groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of complex vibrations. The strong C-O stretch around 1055 cm⁻¹ confirms the primary alcohol functionality. The two strong bands around 750 and 700 cm⁻¹ are highly characteristic of a monosubstituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, field-proven method that requires minimal sample preparation and is ideal for solids or viscous liquids. [10][13]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. [13]2. Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance of atmospheric CO₂ and H₂O, as well as any instrumental artifacts. [12]3. Sample Application: Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination. [13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted by analyzing the distinct electronic environments of the hydrogen atoms. Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm). [14]The use of a standard deuterated solvent like CDCl₃ is essential. [15][16]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.29 | t | 2H | H-3', H-5' (meta-Ar-H) |

| 7.19 | t | 1H | H-4' (para-Ar-H) |

| 7.15 | d | 2H | H-2', H-6' (ortho-Ar-H) |

| 3.64 | t | 2H | H-1 (-CH₂OH) |

| 2.60 | t | 2H | H-10 (Benzylic -CH₂-) |

| ~1.58 | m | 4H | H-2 (-CH₂CH₂OH) & H-9 (-CH₂CH₂-Ph) |

| ~1.26 | br s | 12H | H-3 to H-8 (-(CH₂)₆-) |

| ~1.3 (variable) | s | 1H | -OH |

Causality of Chemical Shifts:

-

Aromatic Region (δ 7.1-7.3): The phenyl protons resonate in their characteristic region, with slight differentiation due to their position relative to the alkyl substituent.

-

Hydroxymethyl Protons (δ 3.64): The protons on the carbon bearing the hydroxyl group (H-1) are deshielded by the electronegative oxygen, shifting them downfield to ~3.64 ppm. They appear as a triplet due to coupling with the adjacent H-2 protons.

-

Benzylic Protons (δ 2.60): The protons on the carbon attached to the phenyl ring (H-10) are deshielded by the ring current of the aromatic system, appearing as a triplet around 2.60 ppm.

-

Alkyl Chain (δ 1.2-1.6): The bulk of the polymethylene chain protons are shielded and overlap in a broad signal around 1.2-1.3 ppm. The protons adjacent to the functional groups (H-2 and H-9) are slightly deshielded and appear as distinct multiplets around 1.58 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | C-1' (Ar-C, quaternary) |

| 128.4 | C-2', C-6' (ortho-Ar-CH) |

| 128.2 | C-3', C-5' (meta-Ar-CH) |

| 125.6 | C-4' (para-Ar-CH) |

| 63.1 | C-1 (-CH₂OH) |

| 36.0 | C-10 (Benzylic -CH₂-) |

| 32.8 | C-2 |

| 31.5 | C-9 |

| 29.6 - 29.3 | C-4, C-5, C-6, C-7 (overlapping signals) |

| 29.3 | C-8 |

| 25.7 | C-3 |

Causality of Chemical Shifts:

-

The chemical shifts directly reflect the electronic environment of each carbon. The aromatic carbons resonate between 125-143 ppm. The carbon attached to the oxygen (C-1) is significantly deshielded (~63 ppm), while the benzylic carbon (C-10) is also downfield (~36 ppm). The remaining aliphatic carbons appear in the 25-33 ppm range, with those in the middle of the chain overlapping due to their very similar chemical environments.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference standard. [14]3. Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H, ¹³C, and other relevant spectra (e.g., DEPT, COSY, HSQC for full structural confirmation).

References

- Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Source not further specified in snippet]

- Kuck, D. (2005). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. [Source not further specified in snippet]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Scientific Instrument Co., Ltd.

- Simon Fraser University. (1994). Investigation of the composition of linear alkylbenzenes. Simon Fraser University Institutional Repository.

- The Royal Society of Chemistry. (n.d.).

- Guidechem. (n.d.). This compound 62607-69-6 wiki. Guidechem.

- Polymer Chemistry Characterization Lab. (n.d.).

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments.

- University of South Florida. (2025).

-

National Center for Biotechnology Information (n.d.). 1-Phenyl-1-decanol. PubChem Compound Database. Retrieved from [Link]

- Rodrigues, J., et al. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression.

- Benchchem. (n.d.). (S)-(-)-1-Phenyl-1-decanol. Benchchem.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Source not further specified in snippet].

- Stenutz, R. (n.d.). This compound. Stenutz.

- BLD Pharm. (n.d.). This compound. BLD Pharm.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Table of Characteristic IR Absorptions. UCLA Chemistry.

- Wiley-VCH GmbH. (2002-2025). 1-Phenyl-1-decanol. SpectraBase.

- Sander, W., et al. (2002). Matrix isolation and spectroscopic characterization of the phenylperoxy radical and its rearranged products. PubMed.

- O'Neill, M. A., et al. (2002).

- Knothe, G. (2002). Synthesis and characterization of long-chain 1,2-dioxo compounds. PubMed.

- National Institute of Standards and Technology. (n.d.). 1-Decanol. NIST Chemistry WebBook.

- Talavera, G., et al. (2025). Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene.

Sources

- 1. This compound | C16H26O | CID 568845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Matrix isolation and spectroscopic characterization of the phenylperoxy radical and its rearranged products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic characterization of novel polycyclic aromatic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unambiguous Spectroscopic Characterization of a Gold Difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scbt.com [scbt.com]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. chem.washington.edu [chem.washington.edu]

A Technical Guide to the Solubility and Stability of 10-Phenyl-1-decanol for Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 10-Phenyl-1-decanol, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior for formulation, analytical method development, and regulatory submissions. We will explore the theoretical basis for its solubility profile, provide robust, field-proven protocols for experimental determination, and outline a systematic approach to stability testing in line with international regulatory standards.

Introduction: Understanding this compound

This compound is a long-chain fatty alcohol characterized by a terminal phenyl group. This unique structure, combining a long, flexible, non-polar alkyl chain with a rigid, aromatic phenyl ring and a polar hydroxyl group, imparts specific physicochemical characteristics that are critical to understand for its application in pharmaceutical contexts. Its potential utility could range from a synthetic intermediate to an excipient or a lipophilic active pharmaceutical ingredient (API). A thorough characterization of its solubility and stability is the foundational step in any development pathway.

The molecule's structure dictates its behavior. The ten-carbon alkyl chain and the phenyl group create a significant non-polar character, while the terminal primary alcohol group provides a site for hydrogen bonding and potential chemical reactivity. This duality governs its interaction with solvents and its susceptibility to degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆O | PubChem[1], Guidechem[2] |

| Molecular Weight | 234.38 g/mol | PubChem[1], Guidechem[2] |

| Appearance | White solid | Guidechem[2] |

| Melting Point | 35-37° C | Labsolu.ca[3] |

| Boiling Point | 145-147° C at 0.5 mmHg | Labsolu.ca[3] |

| Calculated XLogP3 | 6.1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1], Guidechem[2] |

| CAS Number | 62607-69-6 | PubChem[1], Santa Cruz Biotechnology[4] |

The high calculated XLogP3 value of 6.1 is a critical starting point, strongly indicating a lipophilic or "fat-loving" nature.[1] This predicts that this compound will have very limited solubility in aqueous media but will be readily soluble in non-polar organic solvents and lipids.

Solubility Profile

Solubility is a critical parameter that influences bioavailability, formulation design, and purification strategies.[5] For a compound like this compound, understanding its solubility across a spectrum of solvents is essential for selecting appropriate vehicles for in vitro testing, developing purification processes, and designing dosage forms.

Theoretical Prediction and Solvent Classes

Based on the "like dissolves like" principle and the molecule's structure, we can predict its solubility behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The dominant non-polar alkyl chain and phenyl ring suggest high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. Moderate solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The terminal hydroxyl group can participate in hydrogen bonding with these solvents, suggesting good solubility. However, the large non-polar portion may limit this.

-

Aqueous Solvents (e.g., Water, Buffers): The molecule's large, non-polar structure will overwhelm the single hydroxyl group's ability to form hydrogen bonds with water, leading to very low or negligible solubility.[3]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Aqueous | Insoluble | Large hydrophobic structure dominates the polar -OH group.[3] |

| Hexane | Non-Polar | High | van der Waals forces between the alkyl chain and hexane. |

| Toluene | Non-Polar Aromatic | Very High | Favorable π-stacking interactions with the phenyl ring. |

| Dichloromethane | Polar Aprotic | High | Good solvent for large, moderately polar molecules. |

| Acetone | Polar Aprotic | Medium | Can solvate the -OH group, but less effective for the long alkyl chain. |

| Ethanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, and has some non-polar character. |

| Methanol | Polar Protic | Medium | More polar than ethanol, less effective at solvating the non-polar chain. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, they must be confirmed experimentally. The Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[6] It is a robust and reliable technique that involves saturating a solvent with the compound and measuring the concentration of the dissolved material.[7][8]

The following diagram outlines the logical flow of the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to several 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[6]

-

Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance). Agitate for at least 24 hours to ensure equilibrium is reached.[7][9]

-

Phase Separation: Allow the vials to stand at the same temperature for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microparticulates.

-

Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) against a standard calibration curve.

-

Validation: The trustworthiness of this protocol comes from analyzing samples taken at different time points (e.g., 24 and 48 hours). If the calculated concentrations are consistent, it confirms that equilibrium was achieved.[8]

Stability Profile

Assessing the intrinsic chemical stability of a molecule is a mandatory step in drug development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[10][11] Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[12]

Forced Degradation (Stress Testing)

The first step is to perform forced degradation studies. The purpose of these studies is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method developed to monitor stability.[13][14] This is a core component of developing a stability-indicating analytical method .[15]

Table 3: Recommended Forced Degradation Conditions (Based on ICH Q1A) [12][16]

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | To assess stability in acidic environments (e.g., the stomach). |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | To assess stability in basic environments (e.g., the intestine). |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | To assess susceptibility to oxidative degradation. |

| Thermal Stress | 60-80°C in a calibrated oven | To assess stability at elevated temperatures. |

| Photostability | ICH-compliant photo-chamber (UV/Vis light) | To assess sensitivity to light exposure.[10] |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities.[17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19]

Caption: Workflow for a Forced Degradation Study.

-

Initial Method Development:

-

Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm). The long alkyl chain of the analyte makes it well-suited for reversed-phase chromatography.

-

Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol). A gradient is crucial to ensure elution of both the parent compound and any potentially more or less polar degradants.[15]

-

Detection: Use a photodiode array (PDA) detector to monitor the analyte's absorbance (likely around 254-265 nm due to the phenyl group) and to assess peak purity.

-

-

Forced Degradation Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

-

For each stress condition (Table 3), mix the stock solution with the stress reagent in a 1:1 ratio.

-

Include an unstressed control sample stored at 4°C in the dark.

-

-

Stress Execution:

-

Place the thermal, acid, base, and oxidative samples in a heating block or water bath at a controlled temperature (e.g., 60°C).

-

Place the photostability sample in a validated photostability chamber.

-

Pull time points (e.g., 0, 4, 8, 24 hours). Before analysis, acidic and basic samples should be neutralized to prevent damage to the HPLC column.

-

-

Analysis and Method Optimization:

-

Analyze all stressed samples and the control using the initial HPLC method.

-

Examine the chromatograms. The goal is to achieve baseline separation (Resolution > 2) between the parent peak and all degradation product peaks.[19]

-

If co-elution occurs, optimize the method by adjusting the gradient slope, mobile phase pH, or changing the column to one with a different selectivity (e.g., a Phenyl-Hexyl or polar-embedded phase).[17]

-

The PDA detector is critical here to check for peak purity. An impure parent peak in a stressed sample is a clear indication that the method is not stability-indicating.

-

-

Data Evaluation:

-

Once the method is optimized and validated, calculate the percentage of degradation in each stress condition.

-

This data provides a comprehensive profile of the molecule's liabilities. For example, significant degradation under acidic conditions but not basic ones would be a critical piece of information for formulation. A statement on the inherent stability of the molecule can be made.[13]

-

Summary and Recommendations

This compound is a highly lipophilic molecule with poor aqueous solubility, a characteristic predicted by its high XLogP value and confirmed by its molecular structure. It is expected to be freely soluble in non-polar organic solvents like toluene and hexane, and moderately to highly soluble in solvents like ethanol and DMSO. For any application requiring an aqueous vehicle, formulation strategies such as emulsification or the use of co-solvents will be necessary.

The stability of this compound must be experimentally determined through systematic forced degradation studies. While the long alkyl chain is generally stable, the primary alcohol can be susceptible to oxidation, and the benzylic position could be a site for reactivity. A validated stability-indicating HPLC method is paramount for accurately assessing its degradation profile.

Recommended Storage Conditions: Based on its properties, this compound should be stored in a well-sealed container, protected from light, and in a controlled, dry environment to minimize potential oxidative and photolytic degradation.[2]

This guide provides the theoretical framework and practical, validated protocols for a comprehensive investigation into the solubility and stability of this compound. Adherence to these scientific principles and experimental designs will ensure the generation of reliable and defensible data crucial for advancing any pharmaceutical development program.

References

- ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- ICH. (n.d.). Q1A(R2) Guideline. ICH.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ICH. (n.d.). Quality Guidelines.

- Waters. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.

- Guidechem. (n.d.). This compound 62607-69-6 wiki.

- SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.

- Labsolu.ca. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. This compound | C16H26O | CID 568845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. scielo.br [scielo.br]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. scribd.com [scribd.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ICH Official web site : ICH [ich.org]

- 17. web.vscht.cz [web.vscht.cz]

- 18. scispace.com [scispace.com]

- 19. irjpms.com [irjpms.com]

Potential biological activities of 10-Phenyl-1-decanol

An In-Depth Technical Guide to the Potential Biological Activities of 10-Phenyl-1-decanol

Authored by: A Senior Application Scientist

Abstract

This compound is a long-chain aliphatic alcohol distinguished by the presence of a terminal phenyl group. While direct and extensive research into its specific biological activities is nascent, its chemical architecture—a lipophilic decyl chain coupled with an aromatic phenyl moiety—suggests a strong potential for significant pharmacological effects.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the hypothesized antimicrobial, anti-inflammatory, and cytotoxic properties of this compound. By synthesizing insights from structurally related molecules, this document outlines detailed experimental protocols and the causal logic behind their design, aiming to catalyze a thorough investigation into the therapeutic promise of this compound.

Introduction: Unveiling the Potential of a Hybrid Scaffold

This compound is a molecule that merges two key structural features known for their biological relevance: a ten-carbon aliphatic alcohol chain and a terminal phenyl ring.[1] The long alkyl chain imparts significant lipophilicity, suggesting potential interactions with biological membranes and the hydrophobic pockets of proteins.[2] Concurrently, the phenyl group is a common feature in a multitude of compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[3][4] This unique hybrid structure positions this compound as a compelling candidate for systematic biological evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for designing meaningful biological assays, particularly concerning solubility and formulation for in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O | [1][5] |

| Molecular Weight | 234.38 g/mol | [1] |

| Appearance | White solid | [5] |

| pKa | 15.20 ± 0.10 (Predicted) | [5] |

| LogP (Predicted) | 6.1 | [1] |

| Solubility | Insoluble in water; Soluble in alcohols, ether |

The high predicted LogP value underscores the compound's lipophilic nature, which is a key consideration for its formulation in aqueous-based biological assays and its potential mechanism of action, especially concerning membrane interactions.

Potential Antimicrobial Activity: A Membrane-Centric Hypothesis

The structural characteristics of this compound provide a strong rationale for investigating its antimicrobial properties. Long-chain fatty alcohols are known to exhibit antibacterial activity, with their efficacy often dependent on the length of the carbon chain.[6] Alcohols with 10 to 13 carbons have demonstrated potent bactericidal effects against pathogens like Staphylococcus aureus.[6] The proposed mechanism for these alcohols involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of essential ions like K⁺.[6] Furthermore, phenolic compounds, structurally related to the phenyl group of our target molecule, are well-documented for their broad-spectrum antimicrobial activities, which are also linked to their ability to damage the cytoplasmic membrane and inhibit essential cellular functions.[4][7]

The lipophilic decyl chain of this compound is hypothesized to facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes, thereby disrupting their integrity. The phenyl group may further enhance this activity through specific interactions with membrane proteins or by influencing the overall electronic properties of the molecule.

Experimental Workflow for Antimicrobial Susceptibility Testing

A systematic approach to evaluating the antimicrobial potential of this compound is crucial. The following workflow provides a step-by-step guide from initial screening to a more detailed mechanistic investigation.

Caption: Workflow for investigating the antimicrobial activity of this compound.

Detailed Experimental Protocols

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microbes in broth without the compound), a negative control (broth only), and a vehicle control (microbes in broth with the highest concentration of DMSO used).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay is based on the principle that damage to the cell membrane will result in the leakage of intracellular potassium ions.[6]

-

Bacterial Cell Preparation: Grow a bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them three times with a low-potassium buffer (e.g., a modified phosphate buffer).

-

Cell Suspension: Resuspend the washed cells in the low-potassium buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

Treatment: Add this compound at concentrations corresponding to its MIC and 2x MIC to the cell suspension. Use a known membrane-disrupting agent (e.g., polymyxin B) as a positive control and an untreated cell suspension as a negative control.

-

Sampling and Measurement: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the suspension, centrifuge to pellet the cells, and measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectroscopy.

-

Data Analysis: Plot the extracellular potassium concentration against time to determine the rate of leakage induced by the compound.

Potential Anti-inflammatory Activity: Targeting Inflammatory Pathways

Phenylpropanoids and other phenolic compounds are known to possess anti-inflammatory properties.[3][8] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), and scavenging of nitric oxide (NO).[3][8][9] The phenyl group in this compound is the primary structural feature that suggests a potential for similar anti-inflammatory effects. Furthermore, the length of the alkyl chain in related phenyl-substituted compounds has been shown to influence anti-inflammatory and analgesic efficacy.[10]

Logical Framework for Anti-inflammatory Investigation

A tiered approach is recommended, starting with cell-free and cell-based in vitro assays to establish a foundational understanding of the compound's anti-inflammatory potential before proceeding to more complex models.

Caption: Logical framework for evaluating the anti-inflammatory properties of this compound.

Detailed Experimental Protocols

Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of this compound at various concentrations (e.g., 50-500 µg/mL in a suitable buffer).

-

Control: Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.[9]

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

-

Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

This cell-based assay is a cornerstone for evaluating the anti-inflammatory effects of a compound on immune cells.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media. Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[9]

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control to determine the inhibitory effect of this compound.

Evaluation of Cytotoxic Potential

While exploring the therapeutic potential of this compound, it is imperative to concurrently assess its cytotoxicity to understand its therapeutic window. The lipophilic nature of the molecule, which may be advantageous for antimicrobial and anti-inflammatory activities, could also lead to non-specific membrane disruption in mammalian cells at higher concentrations. Therefore, a systematic evaluation of its cytotoxic profile against both cancerous and non-cancerous cell lines is a critical component of its biological characterization.

Experimental Design for Cytotoxicity Assessment

The primary objective is to determine the concentration at which this compound exhibits significant toxicity to mammalian cells. A standard cell viability assay, such as the MTT assay, is a reliable and widely used method for this purpose.[11]

Caption: A streamlined workflow for assessing the cytotoxicity of this compound.

Detailed Protocol for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for specified time periods (e.g., 24, 48, and 72 hours). Include vehicle-treated cells as a control.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to investigating the potential biological activities of this compound. Based on its structural analogy to known bioactive molecules, there is a strong scientific rationale to explore its antimicrobial, anti-inflammatory, and cytotoxic properties. The detailed protocols and logical workflows provided herein serve as a robust starting point for any research group aiming to unlock the therapeutic potential of this compound.

Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. For instance, if significant anti-inflammatory activity is confirmed, further studies could investigate its effects on the NF-κB signaling pathway or specific inflammasomes. Similarly, if potent and selective antimicrobial activity is observed, investigations into its effects on bacterial gene expression or specific enzymatic processes would be warranted. The synthesis and evaluation of structural analogs could also provide valuable structure-activity relationship (SAR) data, paving the way for the development of optimized derivatives with enhanced potency and selectivity.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298–12328.

- Schulz, E., Frahm, C., Kobow, M., & Sprung, W. D. (1996). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. Pharmazie, 51(8), 591–593.

- Sales, A., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 569.

- Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Journal of Agricultural and Food Chemistry, 43(9), 2447–2450.

-

Ortega-Ramirez, L. A., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate. Retrieved from [Link]

- Bouyahya, A., et al. (2017). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Pharmaceutical and Biomedical Analysis, 145, 32–39.

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298–12328.

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

- Monteiro, L. S., et al. (2017).

-

PubChem. (n.d.). 1-Decanol. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU. (n.d.). 1-decanol. University of Hertfordshire. Retrieved from [Link]

- De Rossi, L., et al. (2025).

- Castell, J. V., et al. (1997). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. In Vitro Toxicology, 10(2), 211–219.

- Solaguren-Beascoa, F., & Butt, H. (2013). NEW HEPATIC AND NEUROLOGICAL CLINICAL IMPLICATIONS OF LONG-CHAIN PLANT POLYPRENOLS ACTING ON THE MAMMALIAN ISOPRENOID PATHWAY.

- Wang, L., et al. (2013). Synthesis and biological evaluation of novel 1-aryl, 5-(phenoxy-substituted)

- Sivakumar, A., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. Letters in Drug Design & Discovery, 14(7), 812–823.